molecular formula C13H23NO2 B13895076 tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate

tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate

Cat. No.: B13895076
M. Wt: 225.33 g/mol
InChI Key: YHJJXQNGIHGDNM-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, an allyl group, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate allylcyclobutylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The allyl group can participate in substitution reactions, particularly under radical or nucleophilic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbamate group.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Industry: In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate would depend on its specific application. Generally, carbamates can act as enzyme inhibitors by forming covalent bonds with the active site of enzymes, thereby blocking their activity. The allyl and cyclobutyl groups could also interact with biological targets, potentially affecting their function .

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse pharmacological properties, including enzyme inhibition and modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H23NO2
  • Molecular Weight : 225.33 g/mol
  • IUPAC Name : this compound

The carbamate functional group contributes to the compound's stability and reactivity, allowing it to interact with various biological targets.

Mechanisms of Biological Activity

Carbamates, including this compound, exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : Many carbamates act as reversible inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This action can enhance cholinergic signaling in the nervous system .
  • Neurotransmitter Modulation : The compound may modulate neurotransmitter systems beyond AChE inhibition, potentially affecting dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
  • Cell Membrane Permeability : Due to their structural characteristics, carbamates can traverse cell membranes effectively, allowing them to exert effects intracellularly .

Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of various carbamate derivatives found that this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines. The compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Study 2: Enzyme Interaction Analysis

Research focused on the interaction of this compound with AChE revealed that it competes with acetylcholine for binding sites, leading to a temporary increase in acetylcholine levels. This effect was reversible, indicating potential therapeutic applications in conditions like Alzheimer’s disease .

Pharmacological Profile

PropertyValue
SolubilitySoluble in organic solvents
ToxicityLow toxicity in preliminary studies
LD50 (rat)Not extensively studied
Mechanism of ActionAChE inhibition

Properties

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

tert-butyl N-[(1-prop-2-enylcyclobutyl)methyl]carbamate

InChI

InChI=1S/C13H23NO2/c1-5-7-13(8-6-9-13)10-14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15)

InChI Key

YHJJXQNGIHGDNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CC=C

Origin of Product

United States

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